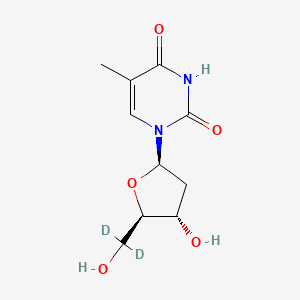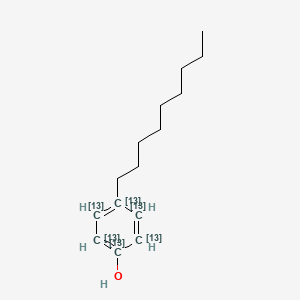
4-Hydroxy Ketorolac-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Ketorolac-d4 is a deuterated form of 4-Hydroxy Ketorolac, which is a metabolite of Ketorolac. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Ketorolac due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Ketorolac-d4 involves the incorporation of deuterium atoms into the 4-Hydroxy Ketorolac molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 4-Hydroxy Ketorolac can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Ketorolac-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Hydroxy Ketorolac-d4 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Ketorolac.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Ketorolac.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: Exploring the effects of Ketorolac and its metabolites on various biological systems.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy Ketorolac-d4 is similar to that of Ketorolac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever .
Comparación Con Compuestos Similares
Similar Compounds
Ketorolac: The parent compound, used for its analgesic and anti-inflammatory properties.
4-Hydroxy Ketorolac: The non-deuterated form, a metabolite of Ketorolac.
Ketorolac Tromethamine: A salt form of Ketorolac used in various pharmaceutical formulations.
Uniqueness
4-Hydroxy Ketorolac-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as mass spectrometry, providing valuable insights into the behavior of Ketorolac in biological systems .
Propiedades
Número CAS |
1346605-32-0 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
275.296 |
Nombre IUPAC |
2,2,3,3-tetradeuterio-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)/i7D2,8D2 |
Clave InChI |
PIQMOWBWPFGZMW-OSEHSPPNSA-N |
SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O |
Sinónimos |
2,3-Dihydro-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic Acid-d4; (+/-)-p-Hydroxyketorolac-d4; p-Hydroxyketorolac-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3'-13C]Thymidine](/img/structure/B584016.png)


![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)


![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)

![[2'-13C]uridine](/img/structure/B584034.png)
![[3'-13C]Uridine](/img/structure/B584035.png)
